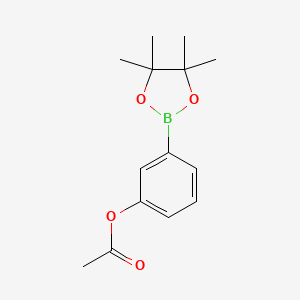
(2-Phenylhydrazinylidene)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Phenylhydrazinylidene)acetaldehyde” is a chemical compound with the molecular formula C8H8N2O. It is not intended for human or veterinary use and is typically used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “(2-Phenylhydrazinylidene)acetaldehyde” often involves reactions with aldehydes and ketones . For instance, acetal formation involves the reaction of aldehydes and ketones with two equivalents of an alcohol, leading to the elimination of water . A specific example of a similar compound synthesis is the reaction of 3-acetyl-2 H-chromen-2-one with phenylhydrazine in methanol, which forms a compound with a similar structure .Molecular Structure Analysis
The molecular structure of “(2-Phenylhydrazinylidene)acetaldehyde” is determined by its molecular formula, C8H8N2O. Detailed structural analysis would require further experimental data or computational modeling .Chemical Reactions Analysis
Aldehydes, such as acetaldehyde, are known to react with various compounds. They can react with phenolic compounds, mainly flavan-3-ols and anthocyanins . They can also undergo oxidation to form carboxylic acids .Physical And Chemical Properties Analysis
Aldehydes have various physical and chemical properties. For instance, formaldehyde, acetaldehyde, and acetone are soluble in water. As the carbon chain increases in length, solubility in water decreases .Aplicaciones Científicas De Investigación
Acetaldehyde in Winemaking
Acetaldehyde plays a significant role in winemaking, affecting the sensory and color qualities of wines. It is the major carbonyl compound formed during winemaking and is involved in the binding of sulfur dioxide (SO2), a wine preservative. The degradation of acetaldehyde and SO2-bound acetaldehyde by malolactic lactic acid bacteria in white wine has been studied, highlighting its impact on wine stabilization and quality (Osborne, Dubé Morneau, & Mira de Orduña, 2006).
Alcoholic Fermentation
Acetaldehyde is the terminal electron acceptor in alcoholic fermentation by Saccharomyces cerevisiae, influencing ethanol production yields and product stabilization. A study investigated the effect of various enological parameters on acetaldehyde kinetics during alcoholic fermentations, providing insights into its control for optimized ethanol production (Jackowetz, Dierschke, & M. D. Orduña, 2011).
Chemical Equilibria in Acetaldehyde-Water Mixtures
Understanding the chemical equilibria in mixtures of acetaldehyde and water through quantitative NMR spectroscopy offers potential applications in the chemical industry for the manipulation and utilization of acetaldehyde in various synthetic processes (Scheithauer et al., 2015).
Catalytic Deprotection of Acetals
Research on the catalytic deprotection of acetals in basic solutions using self-assembled supramolecular "nanozymes" can be relevant for synthetic chemistry, offering methodologies for the protection and deprotection of carbonyl compounds in a controlled manner (Pluth, Bergman, & Raymond, 2007).
Oxidation of Acetaldehyde
The complete oxidation of acetaldehyde to CO2 over a Pd/WO3 photocatalyst under light irradiation presents an environmental application for the removal of acetaldehyde from the atmosphere, highlighting its potential in air purification and pollution control (Arai et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(phenylhydrazinylidene)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-6-9-10-8-4-2-1-3-5-8/h1-7,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOTYSZYWLJWBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379017 |
Source


|
| Record name | (2-Phenylhydrazinylidene)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylhydrazinylidene)acetaldehyde | |
CAS RN |
20672-18-8 |
Source


|
| Record name | (2-Phenylhydrazinylidene)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)